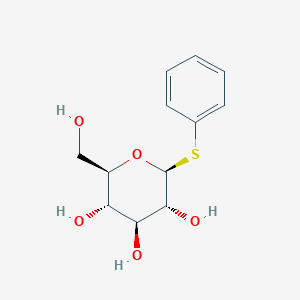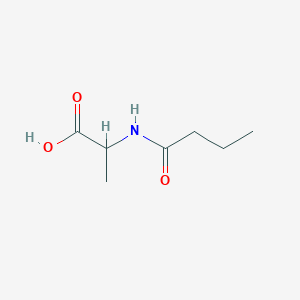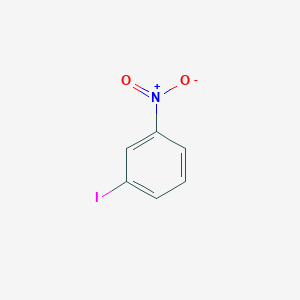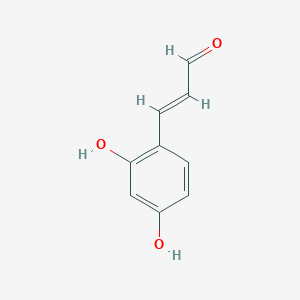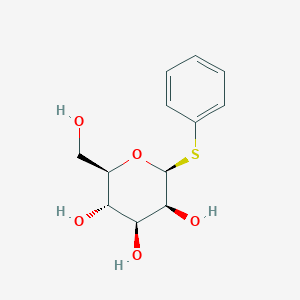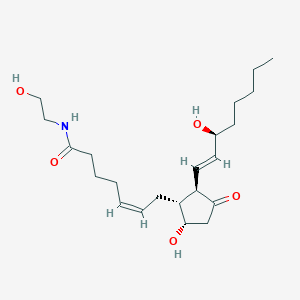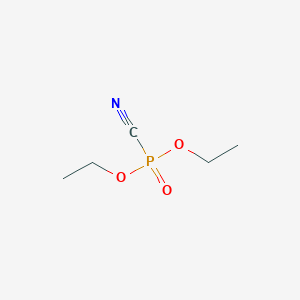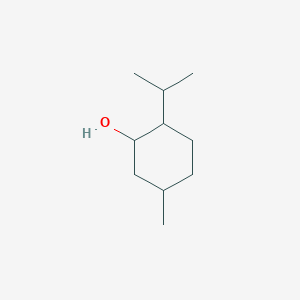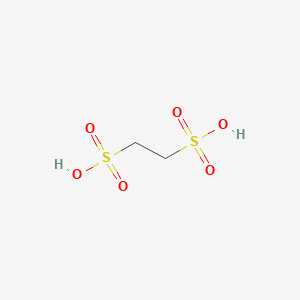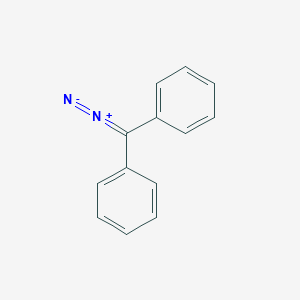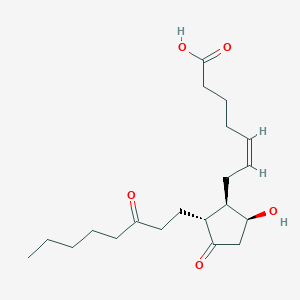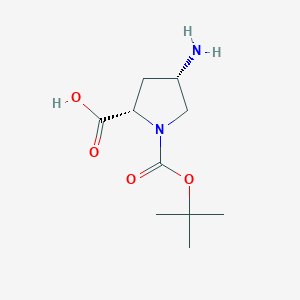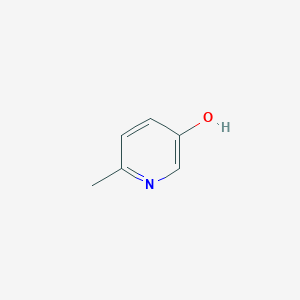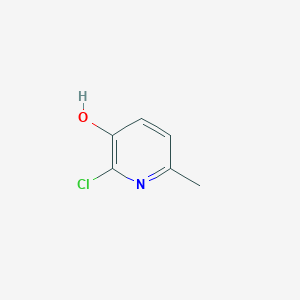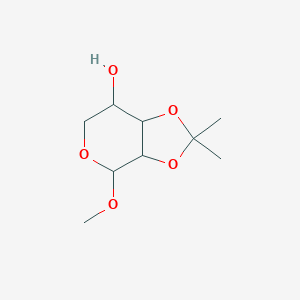
Methyl 2,3-O-(1-methylethylidene)pentopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-O-(1-methylethylidene)pentopyranoside, also known as MEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research.
Mechanism Of Action
The mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside is not fully understood. However, it is believed to act as a glycosyl donor or acceptor in various chemical reactions. It has also been shown to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates in the body.
Biochemical And Physiological Effects
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. Furthermore, it has been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to inhibit the growth of cancer cells and can potentially be used as an anticancer agent.
Advantages And Limitations For Lab Experiments
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using a simple and efficient method. Furthermore, it is stable under various conditions and can be stored for extended periods. However, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has some limitations for lab experiments. It is relatively expensive compared to other starting materials, and the synthesis method requires several steps, which can be time-consuming.
Future Directions
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions. It can be used as a starting material for the synthesis of various natural products and pharmaceuticals. Furthermore, it can be used as a chiral auxiliary in asymmetric synthesis. Additionally, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has potential applications in the development of new anticancer agents and can be used as a lead compound for drug discovery. Finally, further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Conclusion:
Methyl 2,3-O-(1-methylethylidene)pentopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of pentopyranoside and is commonly used in organic chemistry research. Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been shown to have various biochemical and physiological effects and can potentially be used as an anticancer agent. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has several potential future directions, including its use as a starting material for the synthesis of various natural products and pharmaceuticals. Further research is needed to fully understand the mechanism of action of Methyl 2,3-O-(1-methylethylidene)pentopyranoside and its potential applications in various fields.
Synthesis Methods
Methyl 2,3-O-(1-methylethylidene)pentopyranoside can be synthesized through a multistep process starting from D-ribose. The synthesis method involves the protection of the hydroxyl group at the C-2 position of D-ribose with isopropylidene, followed by the protection of the C-3 hydroxyl group with methyl ether. The final step involves the deprotection of the isopropylidene group to yield Methyl 2,3-O-(1-methylethylidene)pentopyranoside.
Scientific Research Applications
Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, Methyl 2,3-O-(1-methylethylidene)pentopyranoside has been used as a starting material for the synthesis of various glycosyl donors and acceptors.
properties
CAS RN |
60562-98-3 |
|---|---|
Product Name |
Methyl 2,3-O-(1-methylethylidene)pentopyranoside |
Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3 |
InChI Key |
YJRSYLLAIOOPEJ-UHFFFAOYSA-N |
SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
Canonical SMILES |
CC1(OC2C(COC(C2O1)OC)O)C |
Other CAS RN |
60562-98-3 |
synonyms |
4H-1,3-Dioxolo[4,5-c]pyran, α-D-lyxopyranoside deriv.; _x000B_Methyl 2,3-O-isopropylidene-α-D-lyxopyranoside_x000B_NSC 79248_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



